ethyl 2-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 2-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5 and a 1H-pyrrol-1-yl moiety at position 4. The triazole ring is linked via a sulfanyl-acetamido bridge to a benzoate ester group at the 2-position of the benzene ring.
Properties
IUPAC Name |
ethyl 2-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-3-26-17(25)14-8-4-5-9-15(14)19-16(24)12-27-18-21-20-13(2)23(18)22-10-6-7-11-22/h4-11H,3,12H2,1-2H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHCKYWVMXRWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Triazole Ring: The triazole ring is often formed via a [3+2] cycloaddition reaction between an azide and an alkyne.
Coupling of the Pyrrole and Triazole Rings: The pyrrole and triazole rings are then coupled using a thiol-based linker.
Acetylation and Benzoate Formation: The final steps involve acetylation and esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 2-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring, in particular, is known for its ability to form strong interactions with biological molecules, making it a key component in the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The most structurally analogous compound identified is ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (CAS RN: 886929-93-7) . Key differences and similarities include:
Substituent Variations
Functional Implications
In contrast, the 4-chlorobenzyl group in the comparative compound adds bulk and electron-withdrawing chlorine, which may enhance hydrophobic interactions or alter electronic distribution . The 2-position benzoate in the target compound could influence solubility and steric accessibility compared to the 4-position isomer, which may exhibit different conformational flexibility .
Synthetic Accessibility :
- Both compounds likely derive from similar synthetic pathways, such as nucleophilic substitution at the triazole sulfanyl group or amide coupling. However, the 4-chlorobenzyl substituent may require additional steps for functionalization, increasing synthetic complexity .
Structural and Functional Analysis
Crystallographic Considerations
Crystallographic software such as SHELX (used for small-molecule refinement) and ORTEP-III (for graphical representation) are critical tools for resolving the three-dimensional structures of such compounds . The target compound’s methyl and pyrrole groups may influence crystal packing, whereas the comparative compound’s chlorobenzyl substituent could introduce halogen bonding, affecting lattice stability .
Solubility and Reactivity
- The methyl group may improve solubility in nonpolar solvents, whereas the chlorobenzyl group could reduce aqueous solubility but enhance lipid membrane penetration.
- The sulfanyl-acetamido bridge in both compounds is susceptible to hydrolysis, suggesting a need for stability optimization in drug development .
Data Tables
Physicochemical Properties
Biological Activity
Ethyl 2-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and relevant studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The triazole moiety is often synthesized through cyclization reactions involving thioketones and hydrazines, leading to derivatives that exhibit enhanced biological activities.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of various triazole derivatives, including those similar to this compound. For instance:
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Ethyl derivative | Enterococcus faecalis | 8 µg/mL |
These results indicate that modifications on the triazole ring can significantly enhance antimicrobial properties, suggesting that this compound may exhibit similar or superior activity against specific pathogens .
Anticancer Activity
In addition to its antimicrobial properties, compounds containing triazole rings have shown promising anticancer effects. Studies indicate that derivatives can induce apoptosis in cancer cells:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | PC-3 (prostate cancer) | 5.96 |
| Compound D | A549 (lung cancer) | 7.90 |
| Ethyl derivative | K562 (leukemia) | 7.71 |
The mechanism of action often involves the inhibition of key signaling pathways related to cell proliferation and survival .
Case Studies
Several case studies have highlighted the biological activities of triazole derivatives:
- Case Study 1 : A study evaluated the efficacy of a series of triazole compounds in inhibiting fungal growth. Results showed that compounds with a pyrrole substituent exhibited superior antifungal activity compared to those without it.
- Case Study 2 : Research focused on the anticancer potential of triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The study identified that the presence of specific functional groups on the triazole enhanced apoptosis rates in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
